(5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone core, a benzylidene group, and a dioxidotetrahydrothiophene moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with an appropriate benzylidene compound under basic conditions. The reaction may require the use of catalysts such as piperidine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar benzylidene structure.
NH4S and NH4S2: Compounds with sulfur-containing moieties.
Uniqueness
(5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core, a benzylidene group, and a dioxidotetrahydrothiophene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H31NO5S3 |
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Molecular Weight |
497.7 g/mol |
IUPAC Name |
(5E)-3-(1,1-dioxothiolan-3-yl)-5-[(3-methoxy-4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H31NO5S3/c1-3-4-5-6-7-8-12-29-19-10-9-17(14-20(19)28-2)15-21-22(25)24(23(30)31-21)18-11-13-32(26,27)16-18/h9-10,14-15,18H,3-8,11-13,16H2,1-2H3/b21-15+ |
InChI Key |
QOQZXFGFOOCSHG-RCCKNPSSSA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC |
Origin of Product |
United States |
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